
N-(diethylsulfamoyl)-N-methylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diethylsulfamoyl)-N-methylcyclohexanamine, also known as DESM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESM belongs to the class of amine compounds and has been shown to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine is not fully understood. It has been suggested that this compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(diethylsulfamoyl)-N-methylcyclohexanamine has several advantages for lab experiments. It exhibits high selectivity and potency, which makes it a useful tool for investigating the role of serotonin and norepinephrine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, which limits its translational potential.
Orientations Futures
There are several future directions for research on N-(diethylsulfamoyl)-N-methylcyclohexanamine. One area of interest is investigating the potential use of this compound in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. Another area of interest is investigating the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has significant potential for further research in the field of neuroscience.
Méthodes De Synthèse
N-(diethylsulfamoyl)-N-methylcyclohexanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine followed by N-methylation and sulfamoylation with diethylsulfate. The final product is obtained through a purification process involving recrystallization and column chromatography. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. The unique biochemical and physiological effects of this compound make it a promising candidate for further research in the field of neuroscience.
Propriétés
IUPAC Name |
N-(diethylsulfamoyl)-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-4-13(5-2)16(14,15)12(3)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGRVWDDKBVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
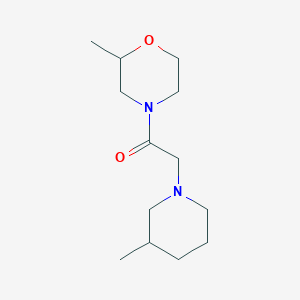
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

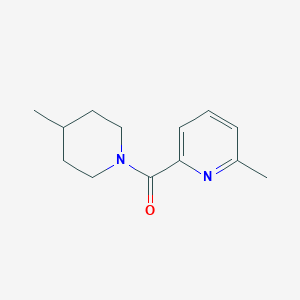
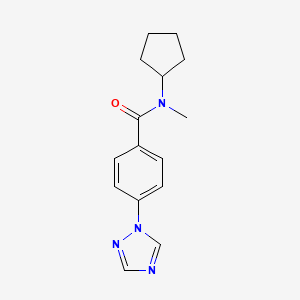
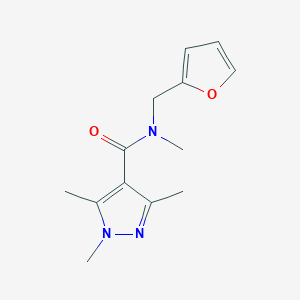
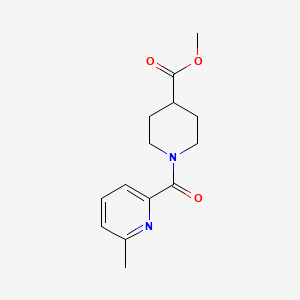

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
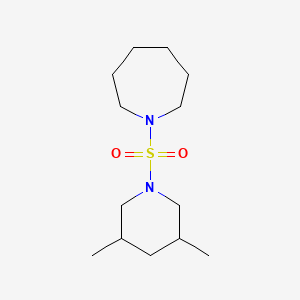
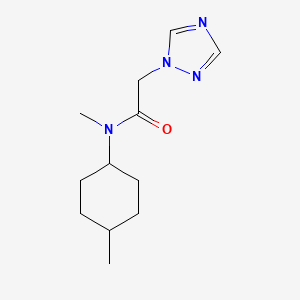
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
